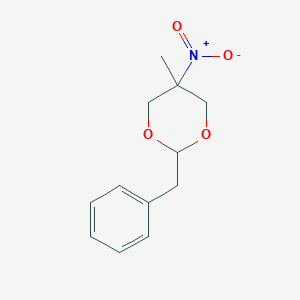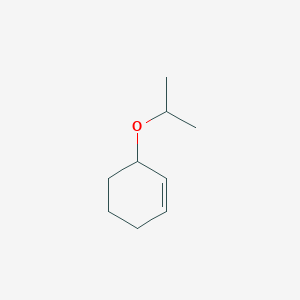
3-(Propan-2-yloxy)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yloxy)cyclohexene: is an organic compound characterized by a cyclohexene ring substituted with a propan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-(Propan-2-yloxy)cyclohexene typically involves the reaction of cyclohexene with propan-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with propan-2-ol to form the desired product. The reaction conditions often include moderate temperatures and the use of a strong acid such as sulfuric acid to facilitate the formation of the carbocation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Propan-2-yloxy)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The propan-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexanol.
Substitution: Formation of halogenated cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Propan-2-yloxy)cyclohexene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential pharmacological activities. These compounds may exhibit properties such as anti-inflammatory or antimicrobial effects, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yloxy)cyclohexene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the compound accepts electrons, resulting in the formation of reduced products. The specific pathways and intermediates involved depend on the reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
Cyclohexene: A simple alkene with a six-membered ring.
Cyclohexanol: The alcohol derivative of cyclohexene.
Cyclohexanone: The ketone derivative of cyclohexene.
Uniqueness: 3-(Propan-2-yloxy)cyclohexene is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity. This functional group allows for a wider range of chemical transformations compared to its simpler analogs, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
4982-24-5 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
3-propan-2-yloxycyclohexene |
InChI |
InChI=1S/C9H16O/c1-8(2)10-9-6-4-3-5-7-9/h4,6,8-9H,3,5,7H2,1-2H3 |
Clave InChI |
KBXOGPTXAUOUDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1CCCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)
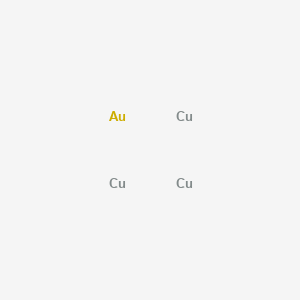
![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)

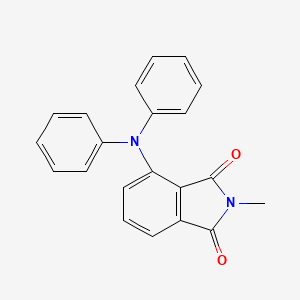
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)

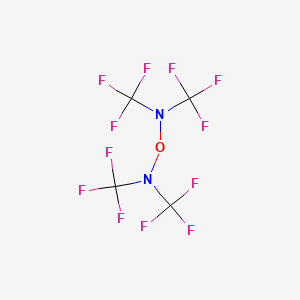
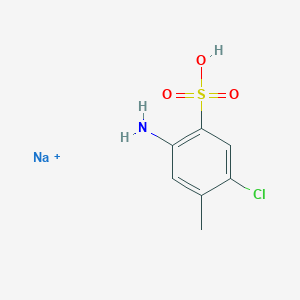

![[(2-Methylphenyl)amino]methyl dimethylcarbamodithioate](/img/structure/B14738602.png)

